

# 5-bromo-1-methyl-1H-indazole-3-carboxylic acid

## literature review

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### Compound of Interest

Compound Name: 5-Bromo-1-methyl-1H-indazole-3-carboxylic acid

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An In-Depth Technical Guide to **5-bromo-1-methyl-1H-indazole-3-carboxylic acid**

## Introduction: The Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic aromatic heterocycle, is recognized as a "bioisostere" of indole, meaning it shares similar spatial and electronic properties. This characteristic allows indazole-containing compounds to interact with biological targets originally identified for indole derivatives, while often offering improved pharmacological profiles, such as enhanced metabolic stability or selectivity.[1] Consequently, the indazole scaffold has become a cornerstone in medicinal chemistry, leading to the development of numerous therapeutic agents.[1]

Within this important class of molecules, **5-bromo-1-methyl-1H-indazole-3-carboxylic acid** stands out as a critical and versatile building block. Its structure is primed for chemical modification, featuring three key points for diversification: the bromine atom at the 5-position, the carboxylic acid at the 3-position, and the N1-methyl group which resolves tautomerism and modulates solubility. These features make it an invaluable intermediate for synthesizing complex bioactive molecules, particularly in the development of novel therapies for oncology, inflammation, and neurological disorders.[2][3]

This guide provides a comprehensive technical overview of **5-bromo-1-methyl-1H-indazole-3-carboxylic acid**, detailing its synthesis, chemical properties, and applications for researchers and scientists in drug development.

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>7</sub> BrN <sub>2</sub> O <sub>2</sub>	[4][5]
Molecular Weight	255.07 g/mol	[5]
CAS Number	1363380-96-4	[5]
Appearance	White to pale yellow solid	[2]
Purity	≥97%	[5]
Storage	Room Temperature or 0-8°C	[2][5]

## Synthesis and Chemical Reactivity

The synthesis of **5-bromo-1-methyl-1H-indazole-3-carboxylic acid** is typically achieved through a two-step process: first, the bromination of the indazole ring, followed by N-methylation. The causality behind this sequence is strategic; direct methylation of the commercially available indazole-3-carboxylic acid followed by bromination could lead to a mixture of regioisomers and potential side reactions. Securing the bromine at the 5-position first provides a more controlled and higher-yielding pathway.

### Step 1: Synthesis of the Precursor, 5-bromo-1H-indazole-3-carboxylic acid

The most common and efficient method for producing the unmethylated core is the direct electrophilic bromination of indazole-3-carboxylic acid.

**Mechanism Rationale:** The reaction proceeds via an electrophilic aromatic substitution. Acetic acid serves as a polar protic solvent that helps to solubilize the starting material at elevated temperatures and facilitates the reaction. Bromine acts as the electrophile. The indazole ring is activated towards electrophilic attack, and the substitution occurs preferentially at the C5 and C7 positions. Under controlled conditions, the C5 position is favored.

Detailed Experimental Protocol:[6][7]

- Suspend indazole-3-carboxylic acid (1.0 g, 6.16 mmol) in glacial acetic acid (60 mL) in a round-bottom flask equipped with a reflux condenser.
- Heat the suspension to 120°C until a clear solution is formed.
- Cool the solution to 90°C.
- Slowly add a solution of bromine (0.633 mL, 12.33 mmol) in glacial acetic acid (2 mL) dropwise to the reaction mixture while maintaining the temperature at 90°C.
- After the addition is complete, continue heating the reaction mixture at 90°C for 16 hours.
- Cool the solution to room temperature.
- Pour the reaction mixture into ice water and stir for 15 minutes to precipitate the product.
- Filter the resulting solid, wash with cold water, and dry under vacuum to yield 5-bromo-1H-indazole-3-carboxylic acid as a white solid (Typical yield: 87.5%).[6][7]

Characterization Data (for 5-bromo-1H-indazole-3-carboxylic acid):

- <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 13.95 (s, 1H), 13.18 (br s, 1H), 8.21 (d, J = 1.2 Hz, 1H), 7.65 (d, J = 7.0 Hz, 1H), 7.56 (dd, J = 7.0, 1.2 Hz, 1H).[6]
- ESI-MS: m/z 242.0 ([M+H]<sup>+</sup>).[6]

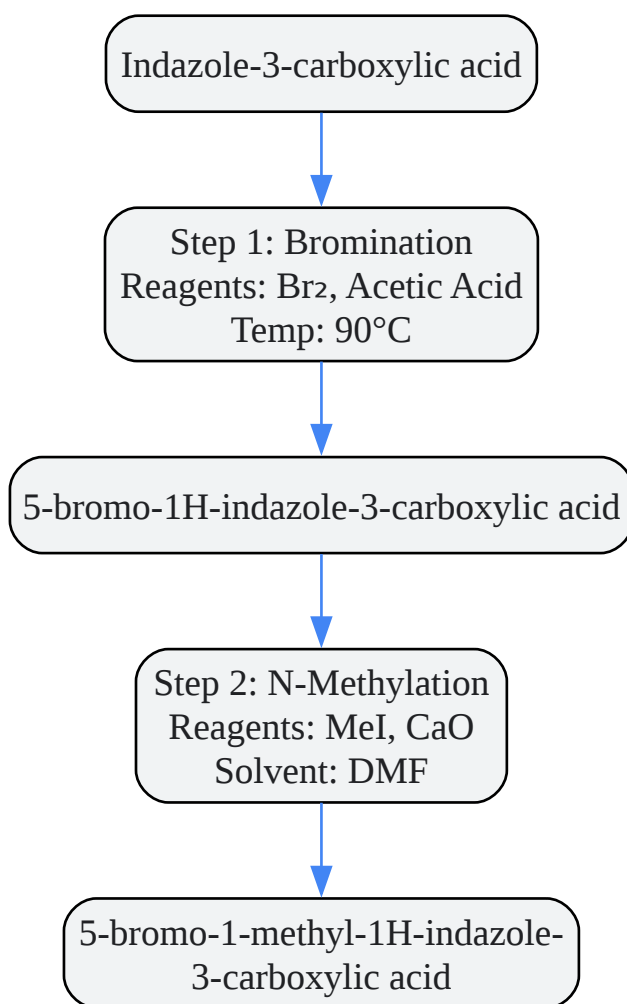
## Step 2: N-Methylation

With the brominated core secured, the final step is the selective methylation of the N1 position of the indazole ring.

**Mechanism Rationale:** The nitrogen at the N1 position of the indazole ring is nucleophilic and can be alkylated using a suitable methylating agent. The choice of base is critical to deprotonate the indazole N-H, increasing its nucleophilicity. An alkaline earth metal oxide or alkoxide is effective in this role.[8] The solvent should be inert to the reactants and facilitate the reaction.

Detailed Experimental Protocol (Adapted from general principles):[\[8\]](#)

- To a solution of 5-bromo-1H-indazole-3-carboxylic acid (1.0 eq) in a suitable solvent (e.g., an alcohol like methanol or an aprotic solvent like DMF), add an alkaline earth metal oxide such as calcium oxide (CaO) or magnesium oxide (MgO) (1.1 eq).
- Stir the suspension at room temperature for 30-60 minutes.
- Add a methylating agent, such as dimethyl sulfate or iodomethane (1.1-1.5 eq), to the mixture.
- Heat the reaction to a moderate temperature (e.g., 40-60°C) and monitor by TLC or LC-MS until the starting material is consumed.
- Upon completion, cool the reaction, filter off the inorganic salts, and acidify the filtrate with an acid like HCl to precipitate the product.
- Filter the solid, wash with water, and dry to obtain **5-bromo-1-methyl-1H-indazole-3-carboxylic acid**.



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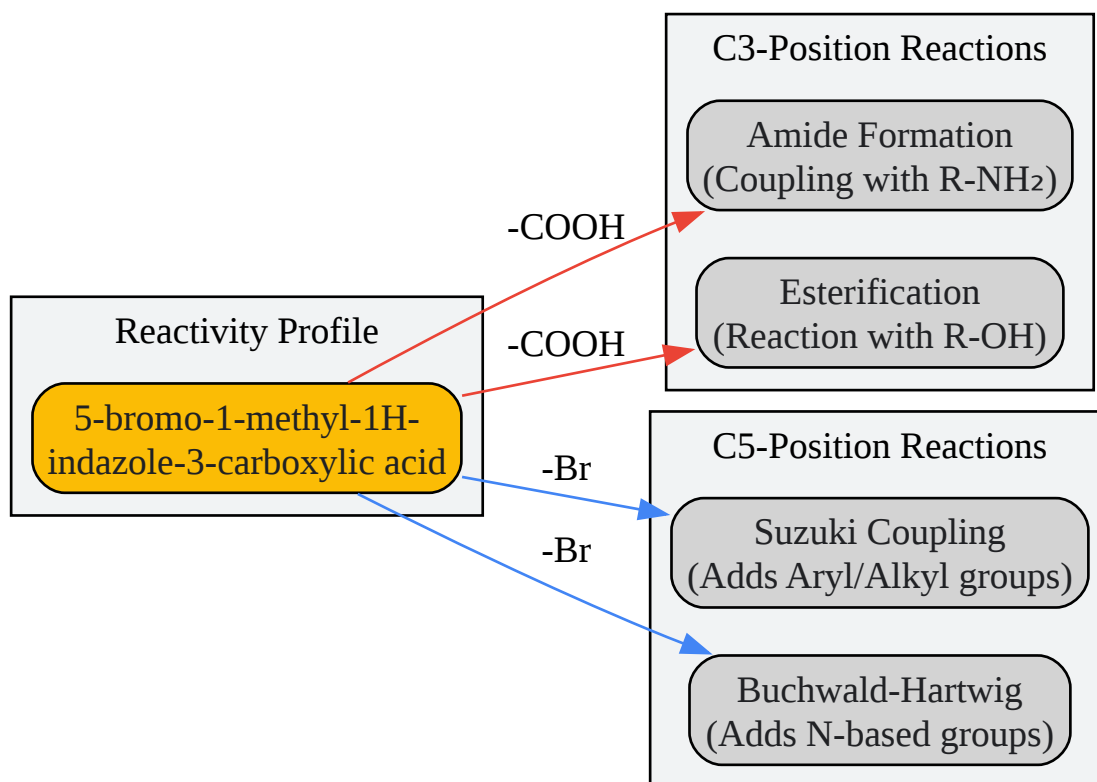
Caption: Synthetic workflow for **5-bromo-1-methyl-1H-indazole-3-carboxylic acid**.

## Chemical Reactivity

The utility of this compound stems from its predictable reactivity at two primary sites: the carboxylic acid and the C5-bromo position.

- **Carboxylic Acid (C3-Position):** The -COOH group is readily converted into other functionalities. It can be transformed into esters, amides, or acid chlorides. This is the most common handle used to link the indazole core to other molecular fragments. For instance, amide coupling reactions using agents like EDCI and HOBt are routinely employed to connect the indazole to various amines, building a library of diverse compounds for screening.<sup>[9]</sup>

- **Bromo Group (C5-Position):** The bromine atom is a versatile handle for cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig reactions. This allows for the introduction of aryl, alkyl, or nitrogen-based substituents, providing a powerful tool for modifying the electronic and steric properties of the molecule to optimize binding to a biological target.



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Caption: Key reactive sites and common transformations of the title compound.

## Applications in Drug Discovery and Development

**5-bromo-1-methyl-1H-indazole-3-carboxylic acid** is not a therapeutic agent itself but rather a high-value starting material for the synthesis of active pharmaceutical ingredients (APIs). Its derivatives have shown promise across multiple therapeutic areas.

## Protein Kinase Inhibition

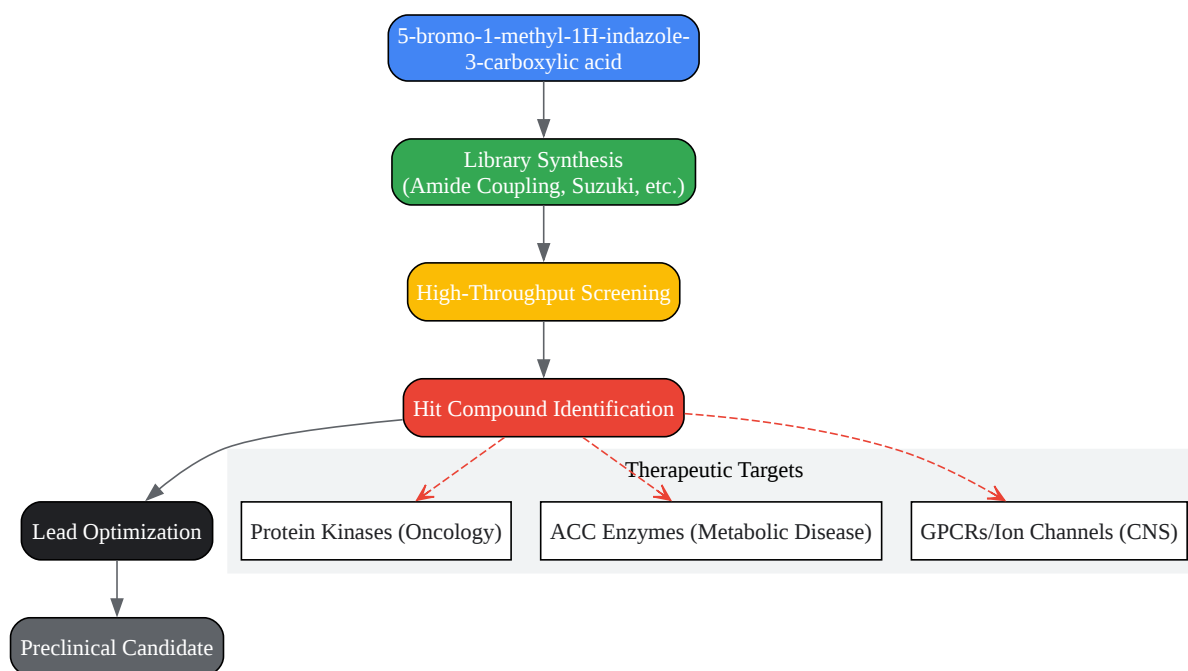
A significant application of indazole derivatives is in the field of oncology as protein kinase inhibitors.[7] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The indazole scaffold can mimic the hinge-binding motif of ATP, allowing it to sit in the active site of kinases and block their function. The C3-carboxamide group is often used to extend into the solvent-exposed region of the ATP binding pocket to enhance potency and selectivity, while modifications at the C5-position can fine-tune the compound's properties.

## Acetyl-CoA Carboxylase (ACC) Inhibition

Derivatives of indazole carboxylic acids have been investigated as inhibitors of acetyl-CoA carboxylases (ACC1 and ACC2).[10] These enzymes are critical for fatty acid synthesis. Inhibiting them can reduce lipid accumulation and improve insulin sensitivity, making them attractive targets for treating obesity, type-2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[10]

## Neurological and Inflammatory Disorders

The structural similarity of indazoles to endogenous signaling molecules like serotonin has led to their exploration for treating neurological disorders.[2] For example, granisetron, a potent anti-emetic, is an indazole-3-carboxamide derivative that acts as a selective 5-HT<sub>3</sub> receptor antagonist.[1] This demonstrates the potential of the scaffold to interact with G-protein coupled receptors (GPCRs) and ion channels, which are relevant targets for a host of central nervous system and inflammatory conditions.



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Caption: Role of the title compound in a typical drug discovery workflow.

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